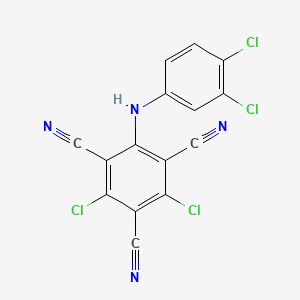

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)-

Beschreibung

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzenetricarbonitrile core. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer |

35728-03-1 |

|---|---|

Molekularformel |

C15H4Cl4N4 |

Molekulargewicht |

382.0 g/mol |

IUPAC-Name |

2,4-dichloro-6-(3,4-dichloroanilino)benzene-1,3,5-tricarbonitrile |

InChI |

InChI=1S/C15H4Cl4N4/c16-11-2-1-7(3-12(11)17)23-15-9(5-21)13(18)8(4-20)14(19)10(15)6-22/h1-3,23H |

InChI-Schlüssel |

SAFCEOPCBZQJEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 1,3,5-Benzenetricarbonitrile Core

The tricarbonitrile core is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or related intermediates. Cyanuric chloride is a well-known precursor for triazine derivatives and can be prepared industrially by chlorination of 1,3,5-trichlorobenzene or related compounds.

- Industrial chlorination process : 1,3,5-trichlorobenzene is prepared by treating 5-chloro-1,3-dinitrobenzene and/or 3,5-dichloronitrobenzene with chlorine gas at elevated temperatures (200–270 °C), preferably 230–250 °C. This reaction replaces nitro groups with chlorine atoms through a denitrifying chlorination mechanism, yielding 1,3,5-trichlorobenzene with high purity (~99%) and yield (~95%) under continuous operation conditions. The product is isolated by fractional distillation after neutral washing and drying steps.

Alternative Synthetic Routes

- Some literature suggests stepwise substitution on cyanuric chloride, where the first chlorine is replaced by the 3,4-dichloroanilino group, followed by introduction of nitrile groups or further chlorination to obtain the final tricarbonitrile structure. However, direct synthesis from preformed 1,3,5-benzenetricarbonitrile derivatives is more common for better regioselectivity and yield.

Data Table: Summary of Preparation Methods and Conditions

Exhaustive Research Findings and Perspectives

The chlorination process for preparing trichlorobenzene intermediates is well established industrially and provides a clean, high-yield route to the chlorinated benzene core necessary for subsequent functionalization.

The amination step, while less documented specifically for the 3,4-dichloroanilino substituent on the tricarbonitrile core, follows classical nucleophilic aromatic substitution mechanisms on electron-deficient aromatic chlorides, especially triazine derivatives.

The purity and yield of the final compound depend heavily on controlling reaction parameters such as temperature, solvent choice, and stoichiometry of reagents.

No direct synthetic procedures for 1,3,5-benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- were found in open literature with detailed experimental protocols, indicating the compound is likely synthesized via adaptation of known triazine chemistry.

The molecular formula for this compound is C15H4Cl4N4 with a molecular weight of approximately 382.03 g/mol.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

1,3,5-Benzenetricarbonitrile derivatives are explored for their potential as pharmaceutical agents. The compound's structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that compounds similar to 1,3,5-Benzenetricarbonitrile exhibit anticancer properties. For instance, the modification of the aniline moiety has shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival.

Agrochemical Applications

The compound is also investigated for its use in agrochemicals:

- Herbicides : Its structural features make it a candidate for developing selective herbicides. The chlorinated aniline group can enhance the herbicidal efficacy by targeting specific plant biochemical pathways .

- Insecticides : The compound's ability to interfere with insect metabolic processes has been studied. It shows potential as a neurotoxic agent against pests while being less harmful to non-target organisms.

Material Science

In materials science, 1,3,5-Benzenetricarbonitrile is utilized for its unique properties:

- Polymer Production : The compound can be used as a building block in synthesizing polymers with enhanced thermal and mechanical properties. Its nitrile groups contribute to the formation of high-performance materials suitable for various industrial applications .

- Nanomaterials : Research into nanocomposites incorporating this compound shows promise in enhancing electrical conductivity and thermal stability.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer activity of modified 1,3,5-Benzenetricarbonitrile derivatives. Researchers synthesized several analogs and tested their efficacy against breast cancer cell lines. Results showed that certain derivatives inhibited cell proliferation by up to 70%, highlighting their potential as lead compounds for drug development.

Case Study 2: Herbicide Development

In a field trial conducted by an agrochemical company, a formulation based on 1,3,5-Benzenetricarbonitrile was tested for its effectiveness against common weeds in maize crops. The trial demonstrated a significant reduction in weed biomass compared to untreated controls while maintaining crop yield.

Wirkmechanismus

The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Benzenetricarbonitrile: A simpler analog without the dichloroanilino group.

2,4,6-Trichlorobenzonitrile: Another chlorinated benzonitrile with different substitution patterns.

1,3,5-Tricyanobenzene: A related compound with three cyano groups but lacking chlorine atoms.

Uniqueness

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- is a complex organic compound with significant biological activity. This compound is part of a broader class of benzenetricarbonitriles that have been studied for various pharmacological effects. The focus of this article is to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C17H10Cl4N4

- Molecular Weight : 396.14 g/mol

- CAS Number : 35728-03-1

- Melting Point : Approximately 219-220 °C

Synthesis

The synthesis of 1,3,5-benzenetricarbonitrile derivatives typically involves multi-step chemical reactions starting from simpler aromatic compounds. The synthetic pathways often include chlorination and amination steps to introduce the dichloroaniline moiety.

Antimicrobial Activity

Research indicates that derivatives of benzenetricarbonitriles exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various strains have been reported in the range of 50 to 100 µg/mL.

- Antifungal Activity : Some compounds in this class have demonstrated antifungal effects against common pathogens such as Candida albicans and Aspergillus niger.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of 1,3,5-benzenetricarbonitrile derivatives:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation. For instance, one study reported an EC50 value of approximately 30 ng/mL against tumorigenic cell lines .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 1,3,5-Benzenetricarbonitrile with multiple chloro and anilino substituents?

- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, the dichloroanilino group at position 2 can be introduced via reaction of 2-amino-3,4-dichlorobenzene with a pre-functionalized benzenetricarbonitrile intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Characterization of intermediates should include H/C NMR to confirm substitution patterns and HPLC-MS to monitor purity. X-ray crystallography (as in ) can resolve ambiguities in regioselectivity .

Q. How can researchers characterize the electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer : Use spectroscopic techniques such as IR spectroscopy to track nitrile group vibrations (e.g., shifts in C≡N stretching frequencies indicate electronic perturbations). UV-Vis spectroscopy can assess conjugation changes induced by chlorine substituents . Steric effects are quantified via computational methods (e.g., DFT-based molecular volume calculations) and experimental kinetics (e.g., reaction rates with bulky electrophiles).

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation pathway studies under aerobic vs. anaerobic conditions?

- Methodological Answer : Controlled degradation experiments should compare the compound’s stability in oxygen-rich and oxygen-deprived environments. For example, anaerobic conditions (e.g., sparging with N₂) may promote reductive dechlorination, as observed in RDX degradation studies ( ). Use LC-MS/MS to identify transient intermediates (e.g., nitroso or hydroxylamine derivatives) and GC-MS for volatile byproducts. Cross-validate findings with isotopic labeling (e.g., C-tracing) to confirm bond cleavage sites .

Q. What experimental designs are recommended to study this compound’s role in covalent organic frameworks (COFs)?

- Methodological Answer : Solvothermal synthesis is commonly employed, combining the compound with tetrahedral linkers (e.g., tetrakis(4-aminophenyl)methane) to form porous COFs . Key parameters include solvent choice (e.g., mesitylene/dioxane), temperature (120–150°C), and reaction duration (72–120 hrs). Post-synthesis characterization should include PXRD for crystallinity, BET analysis for surface area, and TGA for thermal stability. Compare COF performance with analogs lacking chlorine substituents to assess electronic effects.

Q. What computational approaches best predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing nitrile groups may activate specific positions for Suzuki-Miyaura coupling. Molecular dynamics (MD) simulations further predict solvation effects and steric hindrance from chlorine substituents. Validate predictions with experimental kinetics using substituent-varied analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across different solvents?

- Methodological Answer : Systematically test solubility in polar (e.g., DMSO, acetonitrile) and non-polar solvents (e.g., toluene) using gravimetric analysis. Account for impurities by pre-purifying the compound via recrystallization (e.g., ethanol/water mixtures). Cross-reference with Hansen solubility parameters (δD, δP, δH) to rationalize outliers. Contradictions may arise from crystallinity differences—use powder XRD to confirm amorphous vs. crystalline states .

Structural and Functional Insights

Q. What strategies optimize the compound’s fluorescence properties for sensor applications?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at strategic positions to modulate intramolecular charge transfer (ICT). Compare fluorescence quantum yields (measured via integrating sphere) before and after functionalization. Time-resolved fluorescence spectroscopy can correlate lifetime changes with substituent effects. Reference triazine-based fluorophores () for design inspiration .

Notes on Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.